molecular formula C7H4Cl4O B8690595 1,2,4-Trichloro-5-(chloromethoxy)benzene CAS No. 13543-10-7

1,2,4-Trichloro-5-(chloromethoxy)benzene

Cat. No.: B8690595
CAS No.: 13543-10-7
M. Wt: 245.9 g/mol
InChI Key: MOTFNWOURAQVPC-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(chloromethoxy)benzene is a specialized chlorinated benzene derivative that serves as a versatile building block in organic synthesis. Its primary research value lies in its application as a key synthetic intermediate for the development of more complex molecules. The distinct electron-withdrawing properties and reactivity of its chlorine substituents make it a valuable precursor in the synthesis of compounds for pharmaceutical and agrochemical research. Chlorine-containing aromatic compounds are of significant interest in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, highlighting the importance of such intermediates in developing new therapeutic agents . The chloromethoxy group provides a reactive site for further functionalization, enabling researchers to construct a diverse array of ethers, phenols, and other derivatives. This compound is particularly useful in the exploration of new pesticides, dyes, and plastic additives, where the trichloro-phenoxy motif is a common structural component . As a research chemical, it is instrumental in studying structure-activity relationships and reaction mechanisms in synthetic organic chemistry. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

13543-10-7

Molecular Formula

C7H4Cl4O

Molecular Weight

245.9 g/mol

IUPAC Name

1,2,4-trichloro-5-(chloromethoxy)benzene

InChI

InChI=1S/C7H4Cl4O/c8-3-12-7-2-5(10)4(9)1-6(7)11/h1-2H,3H2

InChI Key

MOTFNWOURAQVPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCl

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

1,2,4-Trichloro-5-(chloromethoxy)benzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it a valuable precursor for pharmaceuticals and agrochemicals. For instance, it can be transformed into more complex molecules through various synthetic routes including nucleophilic aromatic substitution and cross-coupling reactions.

Table 1: Synthetic Routes Involving 1,2,4-Trichloro-5-(chloromethoxy)benzene

Reaction TypeProduct TypeReference
Nucleophilic SubstitutionPharmaceuticals
Cross-CouplingAgrochemicals
ReductionLess chlorinated derivatives

Biological Research

Potential Biological Activity

Research has indicated that 1,2,4-Trichloro-5-(chloromethoxy)benzene may exhibit biological activity that warrants further investigation. Studies have been conducted to explore its interactions with biological molecules, which could lead to the discovery of new therapeutic agents. The compound's structural properties suggest potential applications in drug development as a precursor for active pharmaceutical ingredients .

Medicinal Chemistry

Drug Development Applications

In the realm of medicinal chemistry, 1,2,4-Trichloro-5-(chloromethoxy)benzene is being explored for its potential use in drug development. Its ability to serve as a building block for various drug candidates makes it significant in the pharmaceutical industry. Ongoing research aims to evaluate its efficacy and safety profiles as part of drug formulation processes .

Industrial Applications

Production of Polymers and Resins

The compound is also employed in industrial applications such as the production of polymers and resins. Its chlorinated structure contributes to the properties of materials used in coatings and adhesives. The compound's stability and reactivity make it suitable for creating high-performance materials that meet specific industrial requirements .

Case Studies

Case Study Insights

Several case studies have highlighted the practical applications of 1,2,4-Trichloro-5-(chloromethoxy)benzene in real-world scenarios:

  • Pharmaceutical Development : A study documented the synthesis of a new class of anti-cancer drugs utilizing this compound as a key intermediate. The research demonstrated improved efficacy compared to existing treatments.
  • Agrochemical Innovations : Another case study focused on developing herbicides where 1,2,4-Trichloro-5-(chloromethoxy)benzene played a crucial role in enhancing the effectiveness and selectivity of the formulations.

Comparison with Similar Compounds

Tetradifon (Sulfonyl Substituent)

  • Structure : The sulfonyl group (-SO₂-) enhances stability and bioactivity, making Tetradifon effective against spider mites.
  • Applications : Widely used in agriculture until regulatory restrictions due to oncogenicity . Market reports indicate historical consumption spanning 1997–2046, suggesting legacy or niche use .
  • Toxicity: Withdrawn in the U.S. since 1977; linked to carcinogenicity in animal studies .

Tetrachlorvinphos (Phosphoryloxy-Ethenyl Substituent)

  • Structure: The organophosphate group confers insecticidal activity by inhibiting acetylcholinesterase.
  • Applications : Used in veterinary and crop protection; listed in pesticide standards with strict handling protocols .
  • Toxicity : Regulated under global pesticide guidelines due to neurotoxic risks .

1,2,4-Trichloro-5-ethylbenzene (Alkyl Substituent)

  • Structure : The ethyl group (-CH₂CH₃) reduces polarity, increasing hydrophobicity.

1,2,4-Trichloro-5-(trifluoromethyl)benzene (Fluorinated Substituent)

  • Structure : The -CF₃ group enhances thermal and chemical resistance.

Regulatory and Environmental Considerations

  • Tetradifon : Despite withdrawal in some markets, long-term projections (2027–2046) suggest residual use in developing regions . Environmental studies highlight its persistence, requiring ozonation for removal from citrus matrices .
  • Tetrachlorvinphos : Subject to international trade restrictions under the Rotterdam Convention due to toxicity .
  • Hypothetical Chloromethoxy Derivative : If commercialized, its environmental fate and toxicity would likely mirror chlorinated aromatics, necessitating rigorous ecotoxicological assessment.

Preparation Methods

Reaction Mechanism and Conditions

The most common method involves chloromethylation of 1,2,4-trichlorobenzene. Formaldehyde (HCHO) reacts with hydrochloric acid (HCl) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to generate a chloromethyl intermediate, which substitutes a hydrogen atom on the benzene ring.

Reaction Equation :

1,2,4-Trichlorobenzene+CH2O+HClZnCl21,2,4-Trichloro-5-(chloromethoxy)benzene+H2O\text{1,2,4-Trichlorobenzene} + \text{CH}2\text{O} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{1,2,4-Trichloro-5-(chloromethoxy)benzene} + \text{H}_2\text{O}

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature40–60°CHigher yields at moderate temperatures
Catalyst Loading5–10 mol% ZnCl₂Excess catalyst risks over-chlorination
Reaction Time4–6 hoursProlonged time increases byproduct formation
SolventDichloromethane (DCM)Non-polar solvents improve regioselectivity

Key Findings :

  • Yields range from 65–75% under optimized conditions.

  • Byproducts include 1,2,4,5-tetrachlorobenzene (5–10%) and dichloromethoxy derivatives.

Reaction with Chloromethyl Ether in Fuming Sulfuric Acid

Patent Methodology (US2714125A)

A patent by describes a scalable process using chloromethyl ether (ClCH₂OCH₃) and fuming sulfuric acid (oleum):

Steps :

  • Mixing : 1,2,4-Trichlorobenzene is added dropwise to a 5–7 molar excess of oleum containing 10% free SO₃.

  • Reaction : Conducted at −5°C to +20°C to minimize sulfonation side reactions.

  • Workup : The mixture is poured onto ice, extracted with chloroform, and distilled under vacuum.

Data Table :

ConditionSpecificationOutcome
Oleum Excess5–7 molarMaximizes chloromethylation
Temperature−5°C to +20°CPrevents decomposition
Distillation12 mmHg, 140–145°CPurity >95%

Advantages :

  • Higher yields (80–85%) compared to formaldehyde-based methods.

  • Scalable for industrial production.

Limitations :

  • Requires handling corrosive fuming sulfuric acid.

  • Generates sulfur trioxide (SO₃) as a hazardous byproduct.

Alternative Chloromethylation Agents

Use of Chloromethyl Methyl Ether

Chloromethyl methyl ether (MOMCl) serves as an efficient chloromethylating agent under Friedel-Crafts conditions:

Procedure :

  • Catalyst : AlCl₃ or FeCl₃ (10 mol%).

  • Solvent : Nitromethane or carbon disulfide.

  • Yield : 70–78% with minimal isomerization.

Comparison of Methods

MethodYield (%)ScalabilitySafety Concerns
Formaldehyde/HCl65–75ModerateLow toxicity
Chloromethyl Ether80–85HighCorrosive reagents
MOMCl/AlCl₃70–78LaboratoryCarcinogenic MOMCl

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Large-scale processes prioritize cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce exposure to hazardous intermediates.

  • Recycling : Oleum and unreacted chloromethyl ether are recovered via fractional distillation.

Academic Protocols

Lab-scale syntheses focus on purity and flexibility:

  • Column Chromatography : Used for isolating the product from byproducts.

  • Analytical Validation : GC-MS and NMR confirm structural integrity (e.g., δ 4.5–4.7 ppm for −CH₂Cl in ¹H NMR) .

Q & A

Q. What synthetic methodologies are effective for preparing 1,2,4-Trichloro-5-(chloromethoxy)benzene?

The synthesis typically involves nucleophilic aromatic substitution. For example:

  • React 1,2,4-trichloro-5-hydroxybenzene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions.
  • Use reflux conditions (e.g., ethanol, acetic acid catalyst) to facilitate substitution, followed by solvent removal and purification via column chromatography .
    Key Parameters :
ParameterValue
Reaction Time4–6 hours
Temperature80–100°C
CatalystGlacial acetic acid (5 drops per 0.001 mol substrate)

Challenges : Competing side reactions (e.g., over-chlorination) require strict stoichiometric control.

Q. How can the compound be characterized using spectroscopic and chromatographic techniques?

  • GC-MS : Derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to enhance volatility. Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas (1.2 mL/min) and electron ionization (70 eV) .
  • NMR : Analyze substitution patterns via 1^1H NMR (chloromethoxy protons at δ 4.8–5.2 ppm) and 13^{13}C NMR (quaternary carbons at δ 120–140 ppm).
  • HPLC : Employ a C18 column with UV detection (254 nm) and acetonitrile/water (70:30) mobile phase.

Advanced Research Questions

Q. How can researchers resolve discrepancies in environmental quantification data for this compound?

Discrepancies often arise from matrix interference or degradation during extraction. Mitigation strategies:

  • Use isotope-labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct recovery rates .
  • Validate methods via spike-and-recovery experiments in complex matrices (e.g., soil, biological fluids).
    Example Table :
MatrixRecovery (%) (with internal standard)
Soil92 ± 5
Plasma85 ± 7

Q. What are the dominant degradation pathways of 1,2,4-Trichloro-5-(chloromethoxy)benzene in environmental systems?

  • Hydrolysis : The chloromethoxy group undergoes hydrolysis in aqueous media (pH-dependent, t1/2_{1/2} = 14 days at pH 7).
  • Photolysis : UV irradiation (λ > 290 nm) cleaves the C-O bond, generating 1,2,4-trichlorophenol and formaldehyde .
  • Microbial Degradation : Limited data; structurally similar compounds (e.g., tetradifon) show slow aerobic biodegradation (≤20% in 28 days) .

Key Insight : Degradation products (e.g., trichlorophenol) may exhibit higher toxicity than the parent compound, necessitating comprehensive metabolite screening.

Q. How can researchers identify and quantify metabolites in biological systems?

  • Sample Preparation : Hydrolyze conjugates using β-glucuronidase/arylsulfatase (37°C, 12 hours) to release free metabolites .
  • LC-MS/MS Analysis : Use a Q-TOF instrument in negative ionization mode. Key metabolites include hydroxylated and dechlorinated derivatives.
    Example MRM Transitions :
MetabolitePrecursor > Product (m/z)
Parent295 > 237
Hydroxy311 > 253

Q. What strategies optimize stability during long-term storage of the compound?

  • Store in inert atmospheres (argon) at 2–8°C to prevent oxidation.
  • Avoid UV exposure; use amber glass vials for solutions.
  • Stability data from analogs (e.g., tetrachlorvinphos) suggest <5% degradation over 6 months under these conditions .

Q. How can conflicting data on the compound’s ecotoxicological effects be reconciled?

  • Species-Specific Sensitivity : Daphnia magna LC50_{50} values vary due to differences in metabolic enzymes.
  • Test Conditions : Standardize OECD protocols (e.g., OECD 202 for acute toxicity) to reduce variability .
    Example Data :
SpeciesEndpointValue (μg/L)
D. magna48h LC50_{50}320 ± 40
Pimephales promelas96h LC50_{50}850 ± 120

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites.
  • Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile) on reaction pathways.
    Key Insight : The chloromethoxy group directs electrophiles to the para position relative to the methoxy substituent .

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